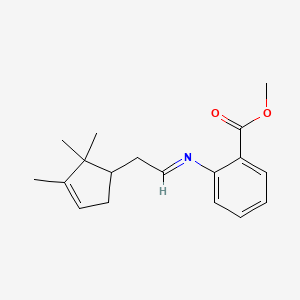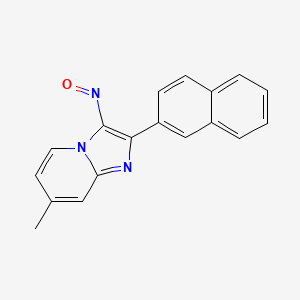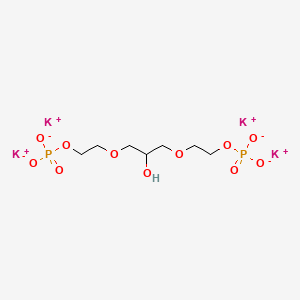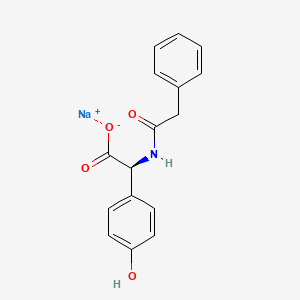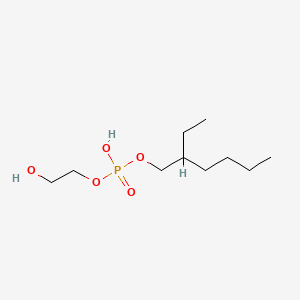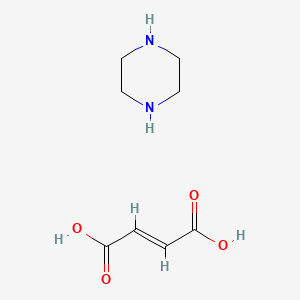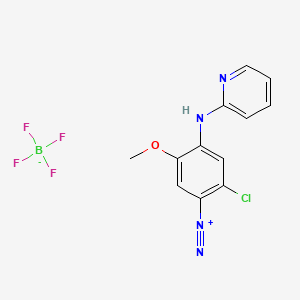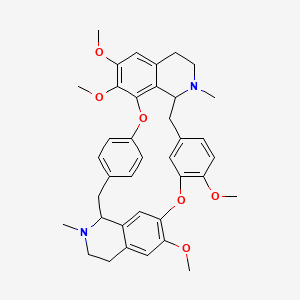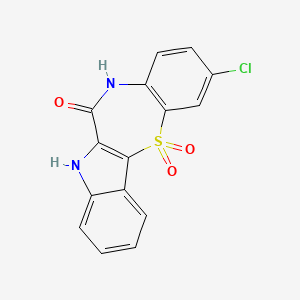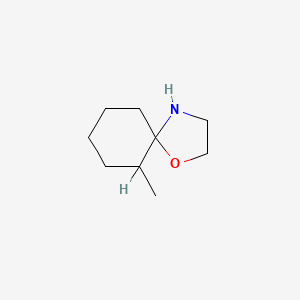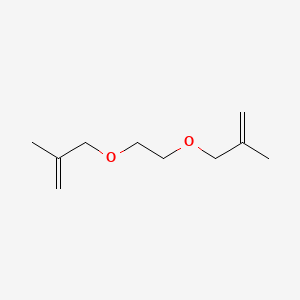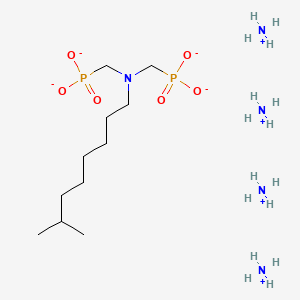
1,1,3,3-Tetrachlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrachlorobutane is an organic compound with the molecular formula C4H6Cl4 It is a chlorinated derivative of butane, where four hydrogen atoms are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrachlorobutane can be synthesized through the chlorination of butane or its derivatives. One common method involves the reaction of butane with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of butane and chlorine gas through a reactor. The reaction is monitored to maintain optimal temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,1,3,3-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more complex chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, or amines. These reactions are typically carried out in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted butanes depending on the nucleophile used.
Reduction: Products include less chlorinated butanes.
Oxidation: Products include more complex chlorinated compounds or carboxylic acids.
科学的研究の応用
1,1,3,3-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other chlorinated compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.
作用機序
The mechanism of action of 1,1,3,3-Tetrachlorobutane involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it susceptible to nucleophilic attack, leading to substitution reactions. In biological systems, its mechanism of action is less well understood but is believed to involve interactions with cellular components and enzymes.
類似化合物との比較
Similar Compounds
- 1,2,3,3-Tetrachlorobutane
- 1,1,1,3-Tetrachlorobutane
- 1,2,3,4-Tetrachlorobutane
Comparison
1,1,3,3-Tetrachlorobutane is unique due to the specific positioning of chlorine atoms on the butane backbone. This positioning affects its reactivity and the types of reactions it undergoes. For example, 1,2,3,3-Tetrachlorobutane has a different reactivity profile due to the different arrangement of chlorine atoms. Similarly, 1,1,1,3-Tetrachlorobutane and 1,2,3,4-Tetrachlorobutane have distinct chemical properties and applications.
特性
CAS番号 |
39185-82-5 |
|---|---|
分子式 |
C4H6Cl4 |
分子量 |
195.9 g/mol |
IUPAC名 |
1,1,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |
InChIキー |
NGAUWAOLBDDRKB-UHFFFAOYSA-N |
正規SMILES |
CC(CC(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



